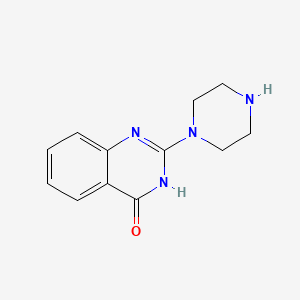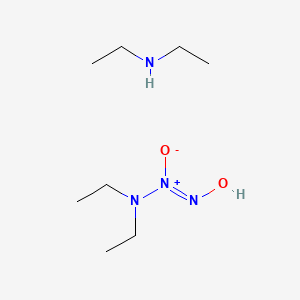![molecular formula C16H17N5O2 B1530984 6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 930966-22-6](/img/structure/B1530984.png)
6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves multi-step organic reactions. One common method includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrazolopyrimidine core, which can then be further functionalized to introduce the morpholinomethyl and phenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholinomethyl group or the phenyl ring, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or alkyl halides in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The mechanism of action of 6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as kinases. For example, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways . This inhibition disrupts the activation, survival, and proliferation of B cells, making it a potential therapeutic agent for B-cell malignancies.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrazolopyrimidine derivative with applications in medicinal chemistry.
7-Deazaadenines: Compounds with a similar core structure, known for their antiviral and anticancer activities.
Uniqueness
6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its morpholinomethyl group enhances its solubility and bioavailability, while the phenyl group contributes to its binding affinity with molecular targets.
Properties
CAS No. |
930966-22-6 |
|---|---|
Molecular Formula |
C16H17N5O2 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
6-(morpholin-4-ylmethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N5O2/c22-16-13-10-17-21(12-4-2-1-3-5-12)15(13)18-14(19-16)11-20-6-8-23-9-7-20/h1-5,10H,6-9,11H2,(H,18,19,22) |
InChI Key |
JWKDVLHKGYKVOD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Canonical SMILES |
C1COCCN1CC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1530901.png)
![4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone](/img/structure/B1530903.png)
![5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530905.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1530908.png)
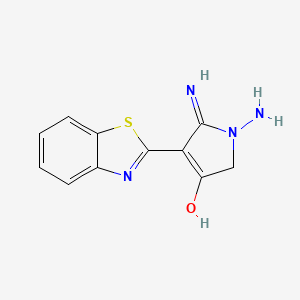
![N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea](/img/structure/B1530910.png)
![2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B1530912.png)
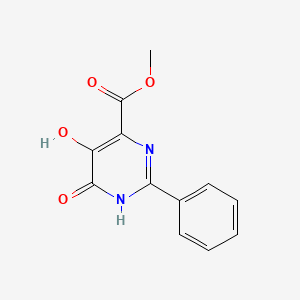
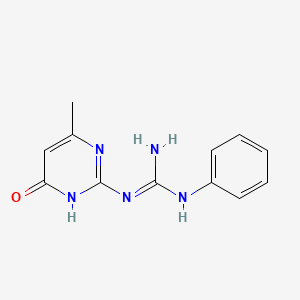
![methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B1530916.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1530917.png)
